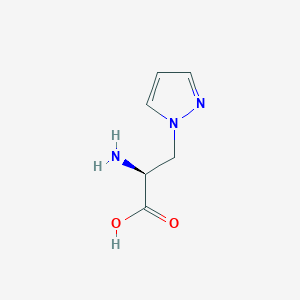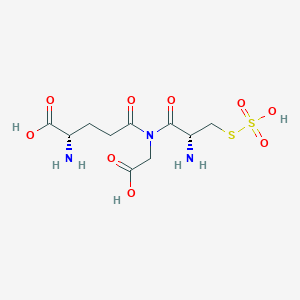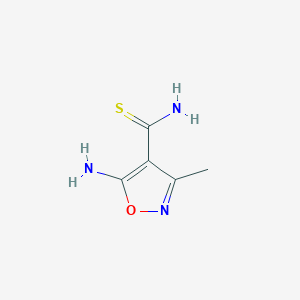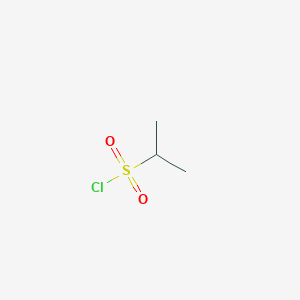
2,3-Dichloro-6,7-dimethoxyquinoxaline
Overview
Description
2,3-Dichloro-6,7-dimethoxyquinoxaline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a yellow solid with a melting point of approximately 145-148°C and is soluble in organic solvents such as chloroform, dichloromethane, and ether . This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is used in the synthesis of various drugs .
Preparation Methods
2,3-Dichloro-6,7-dimethoxyquinoxaline is typically synthesized by reacting 2,3-dichloroquinoxaline with methyl ether. The reaction conditions involve refluxing the reactants in the presence of a base such as triethylamine and a solvent like phosphorus oxychloride (POCl3) for about 18 hours. The resulting product is then purified through filtration and vacuum drying .
Chemical Reactions Analysis
2,3-Dichloro-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Formation of Complexes: It can form complexes with metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and various solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-6,7-dimethoxyquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets, such as receptors in biological systems. For instance, it acts as a competitive antagonist for kainate and quisqualate (non-NMDA) glutamate receptors . This interaction inhibits the normal function of these receptors, which can be useful in studying neurological processes and developing therapeutic agents.
Comparison with Similar Compounds
2,3-Dichloro-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: Lacks the methoxy groups, making it less soluble in organic solvents.
6,7-Dimethoxy-2,3-dimethylquinoxaline: Has methyl groups instead of chlorine atoms, which alters its reactivity and applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used primarily as an oxidizing agent.
The uniqueness of this compound lies in its combination of chlorine and methoxy groups, which confer specific solubility and reactivity properties that are valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVKCNEXNZDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347404 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-91-6 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)









